![molecular formula C21H23D5ClNO4 B1139347 5-Hydroxy Propafenone (D5 Hydrochloride) CAS No. 1215370-87-8](/img/structure/B1139347.png)
5-Hydroxy Propafenone (D5 Hydrochloride)
Overview
Description
5-Hydroxy Propafenone (D5 Hydrochloride) is a deuterium-labeled version of 5-Hydroxy Propafenone . It is a metabolite of Propafenone, a sodium channel blocker . It is used in research and is not intended for patient use .
Molecular Structure Analysis
The molecular formula of 5-Hydroxy Propafenone (D5 Hydrochloride) is C21H23D5ClNO4 . The molecular weight is 398.94 . The SMILES representation is OC1=CC(C(CCC2=CC=CC=C2)=O)=C(OC([2H])([2H])C([2H])(O)C([2H])([2H])NCCC)C=C1.[H]Cl .Scientific Research Applications
Electrophysiological and Pharmacodynamic Properties
- 5-Hydroxy Propafenone (5-OH-Pf), a major metabolite of Propafenone, exhibits pharmacodynamic properties similar to class IC antiarrhythmic drugs. It affects the electrophysiological characteristics of papillary muscle fibers from guinea pig ventricular myocardium (Rouet et al., 1989).
- This metabolite inhibits human cardiac K+ channels (hKv1.5) in a concentration-, voltage-, time-, and use-dependent manner. The inhibition is within the therapeutic range, suggesting its relevance in clinical settings (Franqueza et al., 1998).
Influence on Multidrug Resistance and Pharmacological Activity
- Synthesis and pharmacological activity of 5-Hydroxy analogs of propafenone have been explored for their multidrug resistance (MDR) modulating activity. Structure-activity relationship studies showed that these analogs comply with established log P/log potency correlations (Chiba et al., 1997).
Cytochrome P450 Involvement in Metabolism
- 5-Hydroxypropafenone formation is catalyzed by cytochrome P-450db1, indicating a significant role in the polymorphic oxidation of propafenone. This process is crucial for understanding the metabolic pathways and potential interactions of the drug in different individuals (Kroemer et al., 1989).
Cardiac Effects
- In guinea pig atrial fibers, 5-OH-Pf exhibits class I, II, and IV antiarrhythmic actions, indicating its potential role in various antiarrhythmic effects attributed to propafenone (Delgado et al., 1987).
- A study on the pharmacodynamic effects of propafenone and 5-Hydroxy-Propafenone suggests an additive effect of the metabolite in altering ECG intervals, contributing to the antiarrhythmic effect of propafenone (Haefeli et al., 1990).
Genetic Factors in Drug Response
- Genetic variations in the metabolism of propafenone to 5-hydroxy metabolite may account for variations in the drug's beta-blocking action. This indicates the importance of considering genetic factors in the drug's effectiveness and safety profile (Lee et al., 1990).
Safety and Hazards
5-Hydroxy Propafenone (D5 Hydrochloride) can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to not eat, drink, or smoke when using this product . It should be stored under the recommended conditions in the Certificate of Analysis .
properties
IUPAC Name |
1-[5-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i14D2,15D2,18D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-CHHLNNTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy Propafenone (D5 Hydrochloride) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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